molecular formula C17H6Cu2O9 B12823392 Dicupric 4,4'-carbonyldiphthalate CAS No. 68123-45-5

Dicupric 4,4'-carbonyldiphthalate

Cat. No.: B12823392
CAS No.: 68123-45-5
M. Wt: 481.3 g/mol
InChI Key: VAJBYHXALLDCQI-UHFFFAOYSA-J
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Description

Dicupric 4,4’-carbonyldiphthalate is a coordination compound consisting of copper ions and 4,4’-carbonyldiphthalate ligands. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicupric 4,4’-carbonyldiphthalate typically involves the reaction of copper salts with 4,4’-carbonyldiphthalic acid under controlled conditions. One common method includes dissolving copper(II) acetate in a solvent such as ethanol, followed by the addition of 4,4’-carbonyldiphthalic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the coordination compound. The resulting product is filtered, washed, and dried to obtain pure dicupric 4,4’-carbonyldiphthalate .

Industrial Production Methods

In industrial settings, the production of dicupric 4,4’-carbonyldiphthalate may involve large-scale batch reactors where copper salts and 4,4’-carbonyldiphthalic acid are combined under optimized conditions. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dicupric 4,4’-carbonyldiphthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state copper complexes, while reduction reactions may produce lower oxidation state copper compounds .

Scientific Research Applications

Dicupric 4,4’-carbonyldiphthalate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dicupric 4,4’-carbonyldiphthalate involves its interaction with molecular targets and pathways. The copper ions in the compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities. Additionally, the coordination of copper ions with ligands can modulate the compound’s reactivity and stability, influencing its overall biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicupric 4,4’-carbonyldiphthalate is unique due to its specific coordination structure and the presence of 4,4’-carbonyldiphthalate ligands. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from other copper compounds .

Properties

CAS No.

68123-45-5

Molecular Formula

C17H6Cu2O9

Molecular Weight

481.3 g/mol

IUPAC Name

dicopper;4-(3,4-dicarboxylatobenzoyl)phthalate

InChI

InChI=1S/C17H10O9.2Cu/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;/q;2*+2/p-4

InChI Key

VAJBYHXALLDCQI-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2]

Origin of Product

United States

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